molecular formula C26H27FN6O3 B14996272 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14996272
M. Wt: 490.5 g/mol
InChI Key: XFMNQTSFJMWJKY-UHFFFAOYSA-N
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Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the purine core with 4-(2-fluorophenyl)piperazine, often facilitated by a coupling reagent such as EDCI or DCC.

    Attachment of the phenylethyl group: This is typically done through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride in the presence of a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its purine core and piperazine moiety. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a purine core with a piperazine and phenylethyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H27FN6O3

Molecular Weight

490.5 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C26H27FN6O3/c1-29-24-23(25(35)30(2)26(29)36)33(16-21(34)18-8-4-3-5-9-18)22(28-24)17-31-12-14-32(15-13-31)20-11-7-6-10-19(20)27/h3-11H,12-17H2,1-2H3

InChI Key

XFMNQTSFJMWJKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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